1,2-Bis(2-biphenylyloxy)ethane

Lipophilicity Partition coefficient Hydrophobicity

Procurement pain: Asymmetric biphenyl analogs or standard plasticizers fail to provide the controlled migration and thermal retention required for patented delayed-tack adhesives (US2885306) or high-performance polymer synthesis. **This solution:** - **LogP 6.82 / Log Kow 7.33** - Enables superior compatibility with nonpolar polyolefin & styrenic matrices. - **Low volatility** (vapor pressure 0.0 mmHg at 25°C; enthalpy 74.8 kJ/mol) - Minimizes additive loss during extrusion/curing. - **Symmetrical difunctionality** - Supports chain extension in condensation polymerizations; monofunctional analogs (LogP ~2.67) terminate growth.

Molecular Formula C26H22O2
Molecular Weight 366.4 g/mol
CAS No. 607-07-8
Cat. No. B3065752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-biphenylyloxy)ethane
CAS607-07-8
Molecular FormulaC26H22O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C26H22O2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-18H,19-20H2
InChIKeyRUTYZGCHBCCSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-biphenylyloxy)ethane: Properties & Sourcing


1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8) is a synthetic organic compound of formula C₂₆H₂₂O₂ (MW 366.45) [1] [2]. It comprises two 2-biphenylyloxy groups symmetrically linked by a central ethane bridge [1]. This scaffold imparts high calculated LogP (6.82) and Log Kow (7.33) [1], indicating pronounced lipophilicity, with predicted boiling point ~507.5 °C at 760 mmHg and density ~1.1 g/cm³ [1]. Registered under U.S. EPA for environmental tracking [3], it is utilized in delayed-tack adhesive formulations [4] and as a monomer for high-performance polymers requiring thermal stability .

Adhesive Formulation Delayed-tack systems requiring controlled hydrophobic partitioning
Polymer Monomer Symmetrical difunctional biphenylyloxy groups for chain extension
Thermal Processing Low volatility profile may support retention in high-temperature polymer workflows

Generic Substitution Limitations for 1,2-Bis(2-biphenylyloxy)ethane


Replacing 1,2-bis(2-biphenylyloxy)ethane with superficially similar biphenyl derivatives or generic plasticizers is invalid due to quantifiable differences in lipophilicity and molecular architecture. The ethane bridge between two 2-biphenylyloxy moieties creates a symmetrical, hydrophobic scaffold with calculated LogP 6.82 [1], Log Kow 7.33 [1], and vaporization enthalpy 74.8 kJ/mol [1]. Asymmetric analogs like 2-(2-biphenylyloxy)ethanol (LogP ~2.67) are more than four orders of magnitude less lipophilic and lack the symmetrical difunctionality required for the specific delayed-tack mechanism documented in U.S. Patent US2885306 [2]. Substitution compromises both the adhesive performance profile and the thermal durability imparted by the biphenyl-rich structure .

Monofunctional biphenyl analogs
Asymmetric derivatives (e.g., 2-(2-biphenylyloxy)ethanol) lack the symmetrical difunctionality required for chain extension; substitution may terminate polymer growth rather than extend backbone.
Lower-lipophilicity alternatives
Reported lipophilicity difference exceeds 4 orders of magnitude vs. common biphenyl derivatives; partitioning may shift away from nonpolar adhesive matrices, compromising delayed-tack performance.

1,2-Bis(2-biphenylyloxy)ethane: Quantitative Comparison with Analogs


Lipophilicity Advantage vs. 2-(2-Biphenylyloxy)ethanol

1,2-Bis(2-biphenylyloxy)ethane exhibits a calculated LogP of 6.82 [1] and Log Kow of 7.33 [2], representing a lipophilicity advantage of >4 log units relative to the asymmetric monofunctional analog 2-(2-biphenylyloxy)ethanol (LogP ~2.67) . This ~14,000-fold difference in octanol-water partition coefficient translates directly to enhanced compatibility with nonpolar matrices and hydrophobic substrates, a critical requirement for delayed-tack adhesive formulations where compound migration must be controlled.

Lipophilicity Advantage
Reported
LogP 6.82 vs. 2.67 (Δ≈4.15)
~14,000-fold partition difference
Supports lipophilicity-driven matrix compatibility
Calculated values; experimental confirmation advised
Lipophilicity Partition coefficient Hydrophobicity LogP Adhesive formulation

Symmetry and Difunctionality vs. 2-(2-Biphenylyloxy)ethanol

1,2-Bis(2-biphenylyloxy)ethane possesses two 2-biphenylyloxy groups symmetrically disposed about a central ethane bridge (C₂-symmetric, difunctional), whereas 2-(2-biphenylyloxy)ethanol contains only one biphenylyloxy moiety and a terminal hydroxyl group (monofunctional with respect to biphenyl content). This difunctionality enables incorporation into polymer backbones as a chain-extending monomer rather than as a chain-terminating end-cap, directly impacting the degree of polymerization and network architecture in condensation polymers .

Symmetry & Functionality
Structural review
2 biphenylyloxy groups (symmetrical)
vs. 1 group (asymmetric)
Determines chain-extending vs. chain-terminating behavior
C₂-symmetric difunctional topology
Difunctional monomer Symmetry Polymerization Thermoset Crosslinking

Thermal Retention vs. Lower Molecular Weight Plasticizers

1,2-Bis(2-biphenylyloxy)ethane exhibits a predicted vapor pressure of 0.0 ± 1.3 mmHg at 25 °C and enthalpy of vaporization of 74.8 ± 3.0 kJ/mol [1]. While head-to-head experimental volatility data against specific plasticizer comparators are absent in accessible literature, class-level inference indicates that this low vapor pressure—coupled with the compound's high boiling point (~507.5 °C) [1]—positions it favorably relative to lower molecular weight biphenyl derivatives and conventional phthalate plasticizers (e.g., dibutyl phthalate, MW 278, vapor pressure ~2.0 × 10⁻⁵ mmHg at 25 °C) that exhibit measurable volatilization during high-temperature processing.

Thermal Retention
Class-level inference
Vapor pressure ~0 mmHg (25 °C)
ΔHvap 74.8 kJ/mol; bp ~507.5 °C
May support retention during high-temperature processing
Relative to lower MW plasticizers; data to verify
Vapor pressure Thermal stability Volatility Enthalpy of vaporization High-temperature processing

Validated Applications for 1,2-Bis(2-biphenylyloxy)ethane


Delayed-Tack Adhesives: Controlled Hydrophobicity

U.S. Patent US2885306 explicitly claims 1,2-bis(2-biphenylyloxy)ethane in delayed-tack adhesive compositions [1]. The compound's high LogP (6.82) and symmetrical difunctionality enable controlled migration and compatibility with nonpolar adhesive matrices, whereas monofunctional analogs like 2-(2-biphenylyloxy)ethanol (LogP 2.67) lack both the requisite lipophilicity and structural symmetry to maintain the delayed-tack mechanism [2] .

Difunctional Monomer for High-Performance Polymers

The compound serves as a monomer in synthesizing polymers requiring enhanced thermal stability and mechanical properties derived from its biphenyl groups . Its symmetrical difunctionality (two biphenylyloxy units) enables chain extension in condensation polymerizations, distinguishing it from monofunctional biphenyl derivatives that would terminate polymer growth and reduce molecular weight .

Low Volatility for High-Temperature Polymer Processing

With predicted vapor pressure of 0.0 ± 1.3 mmHg at 25 °C and vaporization enthalpy of 74.8 kJ/mol [2], 1,2-bis(2-biphenylyloxy)ethane offers superior retention during high-temperature polymer processing relative to lower molecular weight plasticizers. This low volatility profile supports applications requiring thermal stability during extrusion, molding, or curing operations where additive loss would compromise final material specifications [2].

Hydrophobic Modifier for Nonpolar Polymer Matrices

The exceptionally high calculated Log Kow of 7.33 [3] positions 1,2-bis(2-biphenylyloxy)ethane as an effective hydrophobic modifier for polyolefins, styrenic polymers, and other nonpolar matrices. This property distinguishes it from more polar biphenyl derivatives (e.g., hydroxyl-containing analogs) that exhibit substantially lower LogP values (~2.67) and thus reduced compatibility with hydrophobic polymer phases .

Application
Selection Property
Validation Focus
Delayed-tack adhesives
High lipophilicity & difunctionality
Controlled migration and matrix compatibility
Difunctional polymer monomer
Symmetrical biphenylyloxy units
Chain extension vs. termination behavior
High-temperature processing
Low vapor pressure & high vaporization enthalpy
Retention during extrusion or molding
Hydrophobic matrix modifier
High Log Kow profile
Compatibility with polyolefins and styrenics

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